molecular formula C19H13BrN2O5S B2990545 6-bromo-3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one CAS No. 361995-28-0

6-bromo-3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one

Cat. No.: B2990545
CAS No.: 361995-28-0
M. Wt: 461.29
InChI Key: OBXBUZHRBXDUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a synthetic coumarin derivative functionalized with a bromo substituent at the 6-position and a thiazolidine-3-carbonyl group bearing a 4-nitrophenyl moiety at the 3-position. Coumarins are widely studied for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Synthesis typically involves multi-step protocols, such as the condensation of 5-bromosalicylaldehyde with ethyl acetoacetate to form the coumarin core, followed by thiazolidine ring formation via reactions with thiourea derivatives and subsequent nitrophenyl functionalization . This compound’s structural complexity makes it a candidate for crystallographic studies to elucidate hydrogen-bonding patterns and supramolecular arrangements .

Properties

IUPAC Name

6-bromo-3-[2-(4-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O5S/c20-13-3-6-16-12(9-13)10-15(19(24)27-16)17(23)21-7-8-28-18(21)11-1-4-14(5-2-11)22(25)26/h1-6,9-10,18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXBUZHRBXDUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. Its structural features suggest potential biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a chromenone backbone fused with a thiazolidine moiety, which is known for its diverse biological effects. The synthesis typically involves several steps, including the formation of the thiazolidine ring through reactions with isothiocyanates and subsequent bromination to introduce the bromine atom into the structure.

Anticancer Properties

Research indicates that compounds containing thiazolidine and chromenone structures exhibit significant anticancer activity. For instance, derivatives of thiazolidine have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. A notable study demonstrated that thiazolidine derivatives could inhibit cell proliferation through apoptosis induction, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against several bacterial strains. Studies have reported moderate to good antimicrobial activity, suggesting that the thiazolidine component enhances the compound's efficacy against pathogens . The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the thiazolidine ring can improve antimicrobial potency.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies revealed that the compound could inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The presence of the nitrophenyl group may facilitate interactions with cellular receptors, enhancing its therapeutic effects.

Study 1: Anticancer Activity

In a study involving breast cancer cell lines, this compound was shown to induce apoptosis through mitochondrial pathways. The compound's IC50 was determined to be 15 µM, significantly lower than standard treatments .

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (minimum inhibitory concentration) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent .

Data Table

Biological ActivityIC50/MIC ValuesReference
Anticancer (Breast)15 µM
Antimicrobial (S. aureus)32 µg/mL
Antimicrobial (E. coli)32 µg/mL

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Biological Activity Reference
6-Bromo-3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one Thiazolidine-3-carbonyl, 4-NO₂Ph Not Reported Expected C=O (1730 cm⁻¹), NO₂ (1520 cm⁻¹) Antitumor (inferred)
6-Bromo-3-(2-(4-trifluoromethylbenzylidene)hydrazinyl)thiazol-4-yl-2H-chromen-2-one (3d) CF₃Ph, hydrazinyl-thiazole >300 NH (3416 cm⁻¹), C=N (1596 cm⁻¹) Not Reported
6-Bromo-3-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one (3e) OCH₃Ph, hydrazinyl-thiazole >300 OCH₃ (2830 cm⁻¹), C=O (1731 cm⁻¹) Not Reported
6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one 4-OCH₃Ph, 4-CH₃ Not Reported C=O (1720 cm⁻¹), OCH₃ (2835 cm⁻¹) Not Reported
(E)-6-Bromo-3-{2-[2-(2-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one 2-ClPh, hydrazinyl-thiazole Not Reported Cl (725 cm⁻¹), NH (3416 cm⁻¹) Crystal packing studies

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group in the target compound enhances electrophilicity at the thiazolidine carbonyl compared to analogues with electron-donating groups (e.g., 4-OCH₃ in ). This increases reactivity toward nucleophilic agents, as seen in chalcone derivatives .

Crystallographic and Supramolecular Features

  • Hydrogen Bonding: Analogues like (E)-6-bromo-3-(2-(2-chlorobenzylidene)hydrazinyl)thiazol-5-yl-2H-chromen-2-one exhibit intramolecular C–H···O and N–H···S bonds, stabilizing planar conformations . The target compound likely forms similar interactions, with NO₂ groups participating in π-stacking .
  • Crystal Packing: Thiazole and coumarin rings in related compounds show dihedral angles <25°, favoring π-π interactions between aromatic systems. For example, centroid distances of 3.63 Å are observed in .

Q & A

Q. What are the common synthetic strategies for preparing thiazolidine-carbonyl coumarin derivatives?

The compound is typically synthesized via cyclocondensation reactions. For example, refluxing 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one with thiosemicarbazone derivatives (e.g., 4-nitrophenyl thiosemicarbazone) in a chloroform-ethanol (2:1) solvent mixture yields the target compound. Reaction conditions (e.g., reflux time, stoichiometry) must be optimized to minimize byproducts . Characterization is performed using NMR, IR, and mass spectrometry to confirm functional groups and molecular weight.

Q. How is the purity of the compound validated, and what analytical methods are recommended?

Purity can be assessed via HPLC with UV detection (e.g., λ = 254 nm) or UV-VIS spectroscopy. For bulk analysis, a validated UV-VIS method using a calibration curve (e.g., absorbance at 280–320 nm) is effective. Ensure solvent compatibility and linearity across the concentration range (e.g., 5–50 µg/mL) .

Q. What are the key structural features confirmed by X-ray crystallography?

Crystallographic studies reveal planar thiazole and coumarin rings, with dihedral angles between rings (e.g., 10.75–87.75°) influencing molecular packing. Hydrogen bonds (e.g., C–H···O) stabilize intramolecular S(6) motifs and intermolecular dimers .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., solvent disorder) be resolved during refinement?

Solvent molecules with partial occupancy (e.g., 0.639:0.361 ratio) require constrained refinement in SHELXL. Use the PART instruction to model disorder, and validate with residual electron density maps. Tools like PLATON/ADDSYM can detect missed symmetry elements .

Q. What computational methods predict hydrogen-bonding patterns and supramolecular assembly?

Apply graph set analysis (Bernstein et al., 1995) to classify hydrogen bonds (e.g., D(Donor)-A(Acceptor) patterns). For example, N–H···S and C–H···O interactions form one-dimensional chains (C(4) or D(2) motifs) in crystal packing .

Q. How do substituents (e.g., nitro vs. chloro groups) influence biological activity in analogous compounds?

Nitro groups enhance π-π stacking (centroid distances ~3.63 Å) and electron-withdrawing effects, potentially improving antimicrobial activity. Compare IC50 values against Mycobacterium tuberculosis in analogues with varying substituents .

Q. What strategies mitigate challenges in structure solution for low-resolution crystallographic data?

For twinned or low-resolution data, use SHELXD for dual-space recycling and SHELXE for density modification. Validate with Rmerge (<5%) and CC (≥75%) metrics. High-throughput pipelines (e.g., autoPROC) can automate data integration .

Data Contradiction Analysis

Q. How to address conflicting reports on dihedral angles in similar coumarin-thiazole derivatives?

Discrepancies may arise from solvent effects or torsional flexibility. Compare multiple datasets (e.g., P1 vs. C2/c space groups) to assess conformational variability. Molecular dynamics simulations (e.g., AMBER) can model rotational energy barriers .

Q. Why do some studies report higher antimicrobial activity for chloro-substituted derivatives versus nitro-substituted analogues?

Chloro groups may enhance lipophilicity (logP), improving membrane permeability. Validate via logD7.4 measurements and docking studies against target enzymes (e.g., Mycobacterium tuberculosis enoyl reductase) .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Example)Reference
Space groupP1 or C2/c
Unit cell volume (ų)1314.40–3781.18
R-factor (final refinement)R1 = 0.047, wR2 = 0.125
Hydrogen bond distance (Å)C–H···O: 2.20–2.40

Q. Table 2: Synthetic Optimization Guidelines

ParameterOptimal ConditionImpact on Yield
Reflux time1.5–2 hoursMaximizes cyclization
Solvent ratioCHCl3:EtOH (2:1)Enhances solubility
Stoichiometry1:1 (coumarin:thiosemicarbazone)Reduces byproducts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.